molecular formula C19H19NO5 B12372073 (3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one

(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one

Cat. No.: B12372073
M. Wt: 341.4 g/mol
InChI Key: YLUHXAHNPQALMQ-AUWJEWJLSA-N
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Description

(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a methoxy group at the 6th position and a trimethoxyphenyl group attached to the indole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one typically involves the condensation of 6-methoxyindole-2-carboxaldehyde with 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, other substituted indoles.

Scientific Research Applications

(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyindole-2-carboxaldehyde: A precursor in the synthesis of the compound.

    3,4,5-trimethoxybenzaldehyde: Another precursor used in the synthesis.

    Indole derivatives: Compounds with similar indole core structures but different substituents.

Uniqueness

(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one is unique due to its specific combination of methoxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C19H19NO5/c1-22-12-5-6-13-14(19(21)20-15(13)10-12)7-11-8-16(23-2)18(25-4)17(9-11)24-3/h5-10H,1-4H3,(H,20,21)/b14-7-

InChI Key

YLUHXAHNPQALMQ-AUWJEWJLSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)N2

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N2

Origin of Product

United States

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